molecular formula C25H16F3NOS B11027189 1-(naphthalen-1-yl)-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone

1-(naphthalen-1-yl)-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone

Cat. No.: B11027189
M. Wt: 435.5 g/mol
InChI Key: MNTRDPZBKAEGEK-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-yl)-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone is a phenothiazine-derived compound featuring a naphthalene moiety attached via an ethanone linker to a trifluoromethyl-substituted phenothiazine core.

Properties

Molecular Formula

C25H16F3NOS

Molecular Weight

435.5 g/mol

IUPAC Name

1-naphthalen-1-yl-2-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone

InChI

InChI=1S/C25H16F3NOS/c26-25(27,28)17-12-13-24-21(14-17)29(20-10-3-4-11-23(20)31-24)15-22(30)19-9-5-7-16-6-1-2-8-18(16)19/h1-14H,15H2

InChI Key

MNTRDPZBKAEGEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)CN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(naphthalen-1-yl)-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride to introduce the ethanone group. This is followed by the nucleophilic substitution reaction with 2-(trifluoromethyl)-10H-phenothiazine under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-1-yl)-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts or under reflux conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

1-(Naphthalen-1-yl)-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological effects and potential as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-(naphthalen-1-yl)-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The phenothiazine moiety may interact with DNA or proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Phenothiazine derivatives vary widely in substituents on both the ethanone linker and the phenothiazine ring, significantly altering their physicochemical and biological profiles. Key examples include:

2-Chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)ethanone (CAS 38221-55-5)
  • Structure: Chloro substituent on the ethanone linker; trifluoromethyl on phenothiazine.
  • Molecular Weight : 343.75 g/mol.
  • Hazard : Irritant (Xi classification).
  • Application : Intermediate in synthesizing antipsychotic agents (e.g., fluphenazine derivatives) .
  • Key Difference : Lacks the naphthalene group, reducing aromatic bulk compared to the target compound.
2-(Dimethylamino)-1-(10H-phenothiazin-10-yl)ethanone (CAS 518-61-6)
  • Structure: Dimethylamino group on the ethanone linker; unsubstituted phenothiazine.
  • Molecular Weight : 284.38 g/mol.
  • Melting Point: Not explicitly stated, but analogs with similar substituents (e.g., compound 31 in ) melt at 166–168°C.
  • Role: Demonstrates how basic substituents (e.g., dimethylamino) modulate solubility and receptor interactions .
1-(2-(Methylthio)-10H-phenothiazin-10-yl)-2-(piperidin-1-yl)ethanone
  • Structure: Methylthio on phenothiazine; piperidinyl on ethanone.
  • Biological Activity : Shows antiproliferative effects against cancer cell lines (HEp-2, L5178Y) and reverses multi-drug resistance .
  • Key Feature : Sulfur-containing substituents may enhance membrane permeability.
Pyridyl-Oxadiazolethio Derivatives (e.g., compounds 29–31 in )
  • Structure : 5-(4-Pyridyl)-1,3,4-oxadiazolethio substituents.
  • Melting Points : 156–196°C, influenced by substituent polarity.
  • Synthesis : Prepared via nucleophilic substitution under anhydrous conditions .
  • Application : Explored as peripherally acting CB1 receptor antagonists .

Physicochemical Properties

Compound Name Substituent (Ethanone) Substituent (Phenothiazine) Molecular Weight (g/mol) Melting Point (°C)
Target Compound Naphthalen-1-yl 2-(Trifluoromethyl) ~397.4 (estimated) Not reported
2-Chloro-1-(2-CF₃-phenothiazine) Chloro 2-(Trifluoromethyl) 343.75 Not reported
Compound 31 () 5-(4-Pyridyl)-oxadiazolethio 2-Methoxy ~470 (estimated) 166–168
2-(Dimethylamino)-phenothiazine Dimethylamino None 284.38 ~160–168 (analogs)

Biological Activity

1-(naphthalen-1-yl)-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone is a synthetic organic compound that combines naphthalene and phenothiazine moieties. Its complex structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C_{19}H_{14}F_{3}NOS, with a molecular weight of approximately 433.46 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, potentially improving its bioavailability in biological systems.

Table 1: Structural Features

ComponentDescription
Naphthalene moietyProvides aromatic stability
Phenothiazine coreKnown for antipsychotic properties
Trifluoromethyl groupIncreases lipophilicity and stability

Antipsychotic Properties

Compounds containing phenothiazine are well-documented for their antipsychotic effects. They primarily exert their action through interactions with neurotransmitter receptors, particularly dopamine and serotonin receptors. Research indicates that the phenothiazine derivatives can modulate dopaminergic activity, which is crucial for treating psychiatric disorders .

Anticancer Activity

Recent studies have highlighted the anticancer potential of phenothiazine hybrids. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and gastric cancer (MGC-803). The mechanism involves apoptosis induction and disruption of the cell cycle, particularly at the G2/M phase .

Case Study: MCF-7 Cell Line

A study showed that phenothiazine derivatives exhibited a selective cytotoxic effect on the MCF-7 cell line with a GI50 value significantly lower than that observed in non-tumorigenic cells (MCF-10A), indicating a reduced risk of side effects .

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may also possess anti-inflammatory properties. The trifluoromethyl group is believed to enhance these effects by improving the compound's interaction with inflammatory pathways.

Neuroprotective Effects

The neuroprotective potential of phenothiazine derivatives has been explored in various models. Compounds like this compound may help mitigate oxidative stress and neuronal damage, suggesting applications in neurodegenerative diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Receptor Modulation : Interaction with dopamine and serotonin receptors.
  • Cell Cycle Disruption : Induction of apoptosis through tubulin binding.
  • Inflammatory Pathway Regulation : Modulation of cytokine release and inflammatory mediators.
MechanismDescription
Receptor ModulationAffects neurotransmitter signaling
Apoptosis InductionDisrupts cell cycle via tubulin binding
Inflammation RegulationModulates cytokines and inflammatory response

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